molecular formula C19H24Cl2N2O B12673328 1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- CAS No. 124255-25-0

1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)-

Cat. No.: B12673328
CAS No.: 124255-25-0
M. Wt: 367.3 g/mol
InChI Key: XBJBOJQWSDQMDZ-HNENSFHCSA-N
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Description

1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. Techniques such as solvent-free microwave-assisted synthesis and multi-component reactions are employed to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 1-(1-(butoxy(2,4-dichlorophenyl)methylene)pentyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxy and dichlorophenyl groups make it a valuable compound for various research and industrial applications .

Properties

CAS No.

124255-25-0

Molecular Formula

C19H24Cl2N2O

Molecular Weight

367.3 g/mol

IUPAC Name

1-[(Z)-1-butoxy-1-(2,4-dichlorophenyl)hex-1-en-2-yl]imidazole

InChI

InChI=1S/C19H24Cl2N2O/c1-3-5-7-18(23-11-10-22-14-23)19(24-12-6-4-2)16-9-8-15(20)13-17(16)21/h8-11,13-14H,3-7,12H2,1-2H3/b19-18-

InChI Key

XBJBOJQWSDQMDZ-HNENSFHCSA-N

Isomeric SMILES

CCCC/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCCC)/N2C=CN=C2

Canonical SMILES

CCCCC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCCC)N2C=CN=C2

Origin of Product

United States

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